1,5-Naphthalenedisulfonic acid tetrahydrate
Overview
Description
1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is typically obtained as the tetrahydrate . It is a colorless solid and, like other sulfonic acids, it is a strong acid .
Synthesis Analysis
1,5-Naphthalenedisulfonic acid tetrahydrate reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Molecular Structure Analysis
The molecular formula of this compound is C10H6(SO3H)2·4H2O . The molecular weight is 360.36 .Chemical Reactions Analysis
The disulfonic acid forms an anhydride when treated with oleum below 50℃ . Also, it reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Physical And Chemical Properties Analysis
This compound crystallizes as the tetrahydrate but dehydrates at 125 ℃ to give the anhydrous acid (mp 240 – 245℃) . It is a solid at 20 deg.C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of 1,5-Naphthalenedisulfonic acid has been optimized through different methods, including treating naphthalene with oleum, both with and without the presence of an organic solvent. Using 30% oleum as a sulfonating agent and 1,2-dichloroethane as an organic solvent yields a significantly higher amount of 1,5-Naphthalenedisulfonic acid compared to using 20% oleum without a solvent (Xie Xiu-rong, 2002).
Chemical Properties and Reactions : Research indicates a range of reactions involving 1,5-Naphthalenedisulfonic acid tetrahydrate, particularly in coordination with various metal ions. For example, reactions with hydrated organotin cations and chelating ligands have led to the formation of complex structures, which are thermally stable and have potential in material science applications (Chandrasekhar & Singh, 2011).
Environmental Applications
- Degradation of Environmental Pollutants : 1,5-Naphthalenedisulfonic acid has been studied for its role in the oxidative degradation of persistent polar pollutants in water. When combined with UV irradiation and H2O2, it leads to the progressive degradation of these pollutants, converting them into more biodegradable and non-toxic species (Ravera et al., 2010).
Material Science and Engineering
Sensor Calibration : A method utilizing 1,5-Naphthalenedisulfonic acid, disodium salt dihydrate, has been proposed for calibrating seawater polyaromatic hydrocarbons sensors. This method shows promise due to its higher solubility in seawater, better stability under detection wavelengths, and lower toxicity compared to standard substances (Zhang et al., 2021).
Polymer Doping : Polypyrrole doped with 1,5-naphthalenedisulfonic acid has been synthesized, showing unexpectedly good crystallinity, which has implications for developing conductive materials with unique properties (Liu & Wan, 2001).
Biological and Pharmaceutical Applications
- Antitumor Activity : A Ca(II) coordination polymer based on 1,5-naphthalenedisulfonate has been synthesized and studied for its antitumor activity against specific human cell lines. This research suggests potential applications in cancer treatment (Tai & Zhao, 2013).
Water Treatment
- Heavy Metal Removal : 1,5-Naphthalenedisulfonate intercalated layered double hydroxide has shown excellent removal properties for lead in water, suggesting its use in water purification technologies (Mengqi et al., 2017).
Safety and Hazards
1,5-Naphthalenedisulfonic acid tetrahydrate is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
naphthalene-1,5-disulfonic acid;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.4H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLYGIIADHDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692957 | |
Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211366-30-2 | |
Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalene-1,5-disulfonic acid tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,5-naphthalenedisulfonic acid tetrahydrate in organotin chemistry?
A1: this compound acts as a source of the disulfonate anion (1,5-C10H6(SO3)22−) in these reactions. This anion can act as a bridging ligand between two tin centers, leading to the formation of coordination polymers [, ]. In some cases, it can also remain outside the coordination sphere of tin, resulting in ionic complexes [, ].
Q2: Can you provide an example of a unique organotin compound synthesized using this compound and its significance?
A3: One interesting example is the formation of [{PhSn(H2O)3(μ-OH)}2][{1,5-C10H6-(SO3)2}2] []. This compound is significant because it represents the first example of a hydrated monoorganotin cation. This discovery was made possible by the reaction of Ph2SnO with this compound, which unexpectedly led to Sn−aryl bond cleavage and the formation of the unique cationic species.
Q3: Besides its use in organotin chemistry, are there other applications of this compound?
A4: Yes, this compound has been utilized in the solvothermal synthesis of monolithium hydronium sulfate [(H3O)LiSO4] []. This highlights the versatility of this compound in different areas of inorganic synthesis.
Q4: What analytical techniques are typically used to characterize the organotin compounds synthesized using this compound?
A5: The research primarily utilizes single-crystal X-ray diffraction to determine the solid-state structures of the synthesized compounds [, , ]. Additionally, thermogravimetric analysis (TGA) is employed to assess the thermal stability of these compounds [].
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